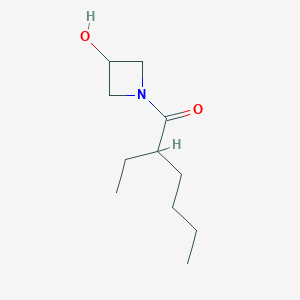
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one
Descripción general
Descripción
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one, also known as 2-ethyl-3-hydroxyazetidine, is a chemical compound that has been studied for its potential applications in various scientific fields. It is a cyclic, six-membered heterocyclic compound that is composed of an ethyl group, a hydroxy group, and an azetidine ring. This compound is of interest to scientists due to its ability to act as a chiral auxiliary, a type of chemical additive used to alter the stereochemistry of a reaction. 2-ethyl-3-hydroxyazetidine has been studied for its potential applications in organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Autotaxin Inhibition
This compound has been identified as a first-in-class Autotaxin inhibitor . Autotaxin is a circulating enzyme with a major role in the production of lysophosphatic acid (LPA) species in blood . Inhibiting Autotaxin can help regulate the levels of LPA in the blood .
Treatment of Idiopathic Pulmonary Fibrosis
The compound is undergoing clinical evaluation for the treatment of Idiopathic Pulmonary Fibrosis . It has shown efficacy in a bleomycin-induced pulmonary fibrosis model in mice and in reducing extracellular matrix deposition in the lung .
Reduction of LPA Levels
The compound has been shown to cause a sustained reduction of LPA levels in plasma in vivo . This could have implications for diseases where LPA levels are elevated.
Pharmacokinetic Properties
Structural modifications of the compound have been made to improve its pharmacokinetic properties . This makes it more suitable for use in clinical settings.
Attenuation of hERG Inhibition
The compound has been structurally modified to attenuate hERG inhibition . hERG is a gene that codes for a protein known as KVLQT1, a potassium ion channel. Inhibition of hERG can lead to serious cardiac side effects, so this property is important for the safety profile of the compound.
Removal of CYP3A4 Time-Dependent Inhibition
The compound has been modified to remove CYP3A4 time-dependent inhibition . CYP3A4 is an important enzyme in drug metabolism, and compounds that inhibit this enzyme can cause drug-drug interactions.
Propiedades
IUPAC Name |
2-ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-6-9(4-2)11(14)12-7-10(13)8-12/h9-10,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQKXCRJAKZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



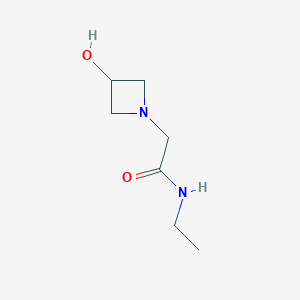
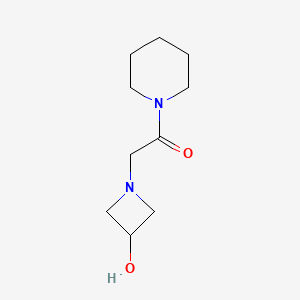

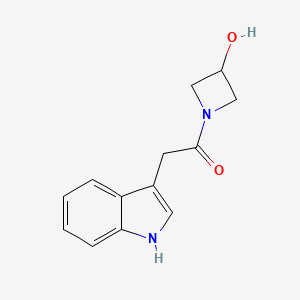

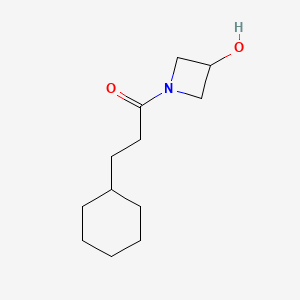
![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol](/img/structure/B1468785.png)
![N-[(4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468787.png)
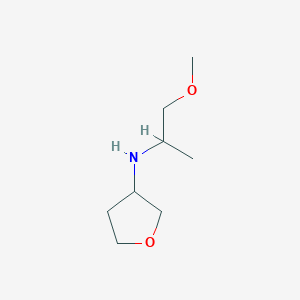

![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)
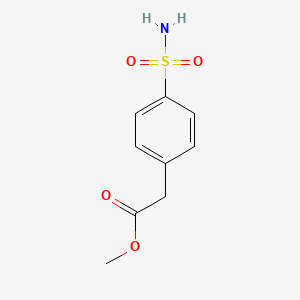
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468799.png)
